![molecular formula C19H15N3O4 B2765793 N-(4-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 850371-54-9](/img/structure/B2765793.png)
N-(4-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide, also known as MOPB, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Anticancer Potential
Research has identified compounds structurally related to N-(4-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide with promising anticancer properties. One study highlighted the design and synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, demonstrating appreciable cancer cell growth inhibition against several cancer cell lines. This suggests potential applications of related compounds in cancer research and therapy (Al-Sanea et al., 2020).
Anti-inflammatory and Analgesic Properties
Another line of research has focused on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds, including those structurally similar to the specified chemical, were investigated for their anti-inflammatory and analgesic activities. Certain derivatives showed significant inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory activities, indicating their potential use in treating inflammation and pain (Abu‐Hashem et al., 2020).
Imaging and Diagnostic Applications
Research on radiolabeled compounds for imaging applications has also been conducted. One study involved the radiosynthesis of [18F]DPA-714, a derivative for imaging the translocator protein (18 kDa) with PET, indicating the utility of similar compounds in diagnostic imaging for neurological and oncological diseases (Dollé et al., 2008).
Antimicrobial Activity
The synthesis of acetamide derivatives and their evaluation for antimicrobial activities have been explored. Certain derivatives exhibited good antibacterial and antifungal activities, suggesting the potential application of N-(4-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide related compounds in developing new antimicrobial agents (Hossan et al., 2012).
Mécanisme D'action
Target of Action
The primary targets of this compound are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play a crucial role in the progression of certain types of cancers, including triple-negative breast cancer .
Mode of Action
The compound interacts with its targets (EGFR and VEGFR-2) by binding to their active sites . This interaction inhibits the receptors’ activities, leading to a decrease in the progression of the cancer .
Biochemical Pathways
The inhibition of EGFR and VEGFR-2 affects several biochemical pathways. These pathways are involved in cell proliferation, angiogenesis, and apoptosis . By inhibiting these receptors, the compound can disrupt these pathways and slow down the progression of the cancer .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET), are still under investigation . Preliminary studies suggest that the compound meets the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations .
Result of Action
The result of the compound’s action is a decrease in the progression of certain types of cancers, including triple-negative breast cancer . This is achieved by inhibiting the activities of EGFR and VEGFR-2, which disrupts several biochemical pathways involved in cell proliferation, angiogenesis, and apoptosis .
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-25-13-8-6-12(7-9-13)21-16(23)10-22-11-20-17-14-4-2-3-5-15(14)26-18(17)19(22)24/h2-9,11H,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAYQQBKTNWLHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.